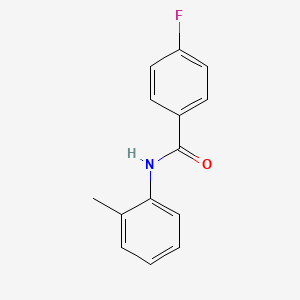

4-fluoro-N-(2-methylphenyl)benzamide

Description

4-Fluoro-N-(2-methylphenyl)benzamide is a substituted benzamide derivative characterized by a fluorine atom at the para position of the benzoyl ring and a 2-methylphenyl group attached to the amide nitrogen. This compound belongs to a broader class of benzamides investigated for their structural and pharmacological properties. The para-fluoro substitution is a critical feature, as demonstrated in related compounds, where it enhances receptor binding and stability .

Properties

IUPAC Name |

4-fluoro-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMPAJQXLYSWKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methylphenyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 2-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-fluoro-N-(2-methylphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Para-Fluorine : Essential for EP2 receptor modulation. Moving fluorine to meta (TG6–127-1) or ortho positions reduces activity .

- Piperidine Requirement : Piperidine-containing analogs (e.g., CID890517) outperform piperazine or morpholine derivatives (e.g., TG6–264, TG6–268), indicating steric and electronic specificity .

Crystallographic and Physical Properties

The crystal packing of fluorinated benzamides varies significantly with substituents:

- 4-Fluoro-N-(4-fluorophenyl)benzamide : Forms layered structures in space group P-1 with fluorine atoms aligned along the c-axis, facilitating halogen bonding .

- 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide : Exhibits strong hydrogen bonding (N–H···O) and red-shifted NH-stretching modes in FT-IR, indicating proton transfer to adjacent oxygen .

Biological Activity

4-Fluoro-N-(2-methylphenyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H12FNO

- Molecular Weight : Approximately 233.25 g/mol

- Structural Features :

- The compound contains a fluorine atom at the para position relative to the amide group.

- The presence of a methyl group on the aromatic ring enhances its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate their activity through:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular functions.

- Receptor Modulation : The compound can alter receptor signaling, leading to various biological effects.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, compounds structurally related to this benzamide have been studied for their efficacy against viruses such as Ebola and Marburg. These studies highlight the potential for further optimization in drug development against viral infections .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, particularly against various bacterial strains. For example, it has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent.

Case Studies

- Ebola Virus Inhibition :

-

Antifungal Activity :

- Research has indicated that related compounds can disrupt energy production in fungal pathogens, making them candidates for antifungal therapy .

Structure-Activity Relationship (SAR)

The introduction of the fluorine atom significantly influences the biological activity of this compound. SAR studies have shown that:

- Fluorine Substitution : Enhances binding affinity to biological targets.

- Methyl Group Positioning : Impacts lipophilicity and permeability across cellular membranes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-(4-methylphenyl)benzamide | Similar fluorine substitution | Antiviral and antimicrobial properties |

| 4-Fluoro-N-(2-fluorophenyl)benzamide | Additional fluorine increases bioactivity | Enhanced receptor interaction |

| 4-Fluoro-N-(2-hydroxyphenyl)benzamide | Hydroxyl group may alter solubility | Potentially increased enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.